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3-(Methylsulfonamido)-5-nitrobenzamide

Thyroid Hormone Receptor Coactivator-Binding Antagonist Nuclear Receptor Pharmacology

Researchers requiring a validated meta-sulfonamidobenzamide scaffold for TR coactivator-binding antagonist programs face supply inconsistencies with generic nitrobenzamides. This compound provides a defined pharmacophore with confirmed TRβ antagonism (EC₅₀ 3.6-16 μM) and selectivity over VDR (>3.7-fold window). • Enables parallel library synthesis with documented PyBOP-mediated coupling yields of 49-98%. • Achieves >95% purity via automated preparative HPLC, ensuring reproducible biological data. • Eliminates regioisomeric ambiguity; ortho/para analogs fail to replicate the activity profile required for LpxH or TR target engagement.

Molecular Formula C8H9N3O5S
Molecular Weight 259.24 g/mol
Cat. No. B13015592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonamido)-5-nitrobenzamide
Molecular FormulaC8H9N3O5S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O5S/c1-17(15,16)10-6-2-5(8(9)12)3-7(4-6)11(13)14/h2-4,10H,1H3,(H2,9,12)
InChIKeyZBMFQIQMXXZOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonamido)-5-nitrobenzamide: TR Antagonist & LpxH Inhibitor Scaffold


3-(Methylsulfonamido)-5-nitrobenzamide (CAS 945397-33-1, C₈H₉N₃O₅S, MW 259.24) is a substituted benzamide derivative belonging to the methylsulfonylnitrobenzamide (MSNBA) class . The compound features a meta-methylsulfonamido substitution pattern relative to a 5-nitro group and a primary benzamide moiety. It serves as a critical scaffold in medicinal chemistry for developing thyroid hormone receptor (TR) coactivator-binding antagonists [1], and its structural motif has been explored for generating LpxH inhibitors with Gram-negative antibacterial activity [2]. Unlike generic nitrobenzamides, this specific substitution pattern imparts a distinct pharmacological profile and synthetic versatility that governs its selection for target-focused research programs.

WorkflowTR coactivator-binding antagonist studies
SelectionMeta-methylsulfonamido-5-nitrobenzamide scaffold
Use ContextMedicinal chemistry SAR & lead optimization

3-(Methylsulfonamido)-5-nitrobenzamide: Why Generic Substitution Fails


Substituting 3-(methylsulfonamido)-5-nitrobenzamide with a generic nitrobenzamide or a closely related regioisomer (e.g., ortho or para analogs) is not a scientifically sound procurement strategy. Evidence demonstrates that the meta-sulfonamidobenzamide scaffold is exquisitely sensitive to both substitution pattern and linker chemistry. Shifting the sulfonamide group from the ortho to the meta position requires removal of the N-methyl group to retain wild-type antibacterial activity against LpxH targets, a structural nuance absent in ortho analogs [1]. Similarly, replacing the amide linkage with an ester (as in methylsulfonylnitrobenzoates, MSNBs) yields a potentially labile compound with a distinct activity profile, whereas the amide linkage confers active TR antagonism [2]. Furthermore, the positioning of the sulfonamido and nitro groups dictates isoform selectivity in carbonic anhydrase inhibition and modulates hERG channel blocking liability [1]. These quantifiable structure-activity divergences mandate that procurement decisions be based on precise chemical identity rather than class-level assumptions.

Regioisomer mismatchOrtho or para analogs may shift LpxH engagement and hERG liability profile; regiospecific identity is critical.
Linker chemistry divergenceEster-containing MSNBs may lack TR coactivator-binding antagonism; the amide linkage supports TR study context.
Substitution rule sensitivityMeta scaffold antibacterial activity may depend on N-methyl removal; class-level assumptions may not transfer directly.

Differentiation Evidence: 3-(Methylsulfonamido)-5-nitrobenzamide vs. Analogs


TR Antagonism: Amide Linker Advantage over Inactive Ester

The target compound's amide linkage enables active TR antagonism that is not present in the ester-containing MSNB comparator. In fluorescence polarization assays measuring TRβ-LBD interaction with Texas Red-labeled SRC2-2 peptide, the MSNBA compound 3{3,1} exhibited an EC₅₀ of 11 μM for TRβ and IC₅₀ of 12 μM for HepG2 cytotoxicity. In contrast, the ester-containing MSNB control compound showed no measurable activity against TRβ (EC₅₀ > 60 μM) and was significantly less effective in cellular gene transcription assays [1].

TR antagonism: amide vs ester
Head-to-head
MSNBA 3{3,1} EC₅₀ TRβ = 11 μM; ester comparator >60 μM
Amide linker may support TR coactivator-binding assay context; ester analog lacks measurable activity.
HepG2 cellular model; PEPCK transcription readout.
Thyroid Hormone Receptor Coactivator-Binding Antagonist Nuclear Receptor Pharmacology

TR Selectivity over Vitamin D Receptor

Among 95 MSNBA analogs screened, the five active compounds inhibiting TRβ-SRC2-2 interaction all demonstrated selectivity for thyroid hormone receptor over vitamin D receptor (VDR). Active MSNBAs (3{1,1}, 3{1,11}, 3{1,12}, 3{1,18}) exhibited VDR EC₅₀ values > 60 μM while maintaining TRβ EC₅₀ values between 3.6 and 16 μM, representing a selectivity window exceeding 3.7-fold to >16-fold [1]. This contrasts with the ester-containing MSNB class, where broader cross-reactivity was observed [1]. The sole exception was compound 3{3,24}, which showed VDR activity (EC₅₀ = 7 μM) but was inactive against TR, demonstrating that scaffold modifications can invert selectivity.

TR vs VDR selectivity
Class-level
TRβ EC₅₀ 3.6–16 μM; VDR EC₅₀ >60 μM. Selectivity >3.7 to >16-fold.
Selectivity profile may support TR-targeted probe development; VDR cross-reactivity limited in active subset.
Screening panel n=95; active subset analysis.
Nuclear Receptor Selectivity Off-Target Profiling Vitamin D Receptor

Efficient Amide Coupling for Library Synthesis

The target compound's primary benzamide and secondary sulfonamide functionalities enable modular library synthesis through sequential amide coupling reactions. In a systematic parallel synthesis effort, the common intermediate carboxylic acid 7 was converted to amides 8 via reaction with amino-carboxylic esters (Building Block X) using PyBOP, achieving yields of 49-98%. Subsequent carboxylic acid intermediates 9 were reacted with 24 selected amines (Building Block Y) using PyBOP and DIPEA at room temperature, yielding 95 successfully isolated MSNBA products from 120 attempted reactions [1]. This level of synthetic efficiency contrasts with many nitrobenzamide analogs lacking the sulfonamido substitution, which may require more stringent or lower-yielding coupling conditions.

Amide coupling efficiency
Cross-study
Step 1 yields 49–98%; Step 2 yields 10–99%. 95/120 successful couplings.
Robust parallel synthesis compatibility supports SAR library generation.
PyBOP/DIPEA conditions; >95% purity by automated HPLC.
Parallel Synthesis Library Generation Amide Coupling

Meta vs. Ortho Scaffold Activity in LpxH Inhibition

The meta-sulfonamidobenzamide substitution pattern (present in the target compound) maintains wild-type antibacterial activity against LpxH enzyme targets only when the N-methyl group is removed, in contrast to ortho-N-methyl-sulfonamidobenzamide analogs which retain activity with N-methyl substitution [1]. Furthermore, the meta-sulfonamidobenzamide scaffold alters hERG potassium channel blocking liability compared to ortho analogs, with specific benzamide modifications able to modulate cardiac safety profiles [1]. X-ray crystallography revealed that meta-sulfonamidobenzamide analogs engage LpxH with enzyme-ligand interactions distinct from those of ortho analogs [1].

Meta vs ortho LpxH activity
Head-to-head
Meta scaffold requires N-methyl removal for wild-type antibacterial activity; ortho retains activity with N-methyl.
Substitution pattern dictates activity retention rules and hERG liability modulation.
X-ray crystallography confirms distinct binding modes.
LpxH Inhibition Antibacterial Gram-Negative Bacteria

Linker Bioisosterism: Amide, Ester, and Thiazole TR Antagonists

The amide linkage in MSNBAs represents a functional bioisosteric replacement for both the ester linkage of MSNBs and the thiazole moiety of SNPTs (sulfonylnitrophenylthiazoles). While all three scaffolds retain TR antagonism capability, the amide linkage offers a distinct chemical stability and synthetic accessibility profile. SNPTs replaced the ester with a thiazole ring and retained TR antagonism but required heterocyclic synthesis. MSNBAs, by using an amide linkage, provide active TR antagonists while avoiding the potential hydrolytic lability of the ester group [1]. This bioisosteric progression (ester → thiazole → amide) demonstrates that the amide scaffold is the most synthetically accessible of the three TR antagonist cores while maintaining the desired pharmacological activity [1].

Linker bioisosterism
Cross-study
Amide, ester, thiazole all retain TR antagonism; amide offers synthetic accessibility.
Amide scaffold may balance retained activity and chemical stability for SAR workflows.
Comparative scaffold evaluation; potential hydrolytic stability advantage over ester.
Bioisosteric Replacement Linker Chemistry TR Antagonist Scaffold Comparison

Application Scenarios for 3-(Methylsulfonamido)-5-nitrobenzamide


TR Coactivator-Binding Antagonist Lead Optimization

The MSNBA scaffold, with 3-(methylsulfonamido)-5-nitrobenzamide as the core building block, enables TR coactivator-binding antagonist development with demonstrated selectivity over VDR. Procurement is justified by the amide linker's retention of TRβ antagonism (EC₅₀ = 3.6-16 μM) that is absent in ester analogs (EC₅₀ > 60 μM) [1]. Cellular functional validation in HepG2 cells confirmed dose-dependent inhibition of T3-induced PEPCK gene transcription, with MSNBA 3{1,18} outperforming the MSNB ester control [1].

SAR Library Synthesis for Nuclear Receptor Tool Compounds

The compound's meta-sulfonamidobenzamide core supports efficient parallel library generation, with documented coupling yields of 49-98% for Building Block X and 10-99% for Building Block Y using PyBOP-mediated amide bond formation [1]. This synthetic tractability, combined with >95% final product purity via automated preparative HPLC, makes the scaffold cost-effective for generating diverse analog sets to probe TR-coactivator binding requirements [1].

Gram-Negative LpxH Inhibitor Development via Meta Scaffold

The meta-sulfonamidobenzamide substitution pattern provides a defined pharmacophore for LpxH enzyme inhibition in Gram-negative bacteria. Structural evidence demonstrates that meta-substituted analogs require N-methyl removal to retain wild-type antibacterial activity, a rule that differs fundamentally from ortho-substituted analogs [2]. X-ray crystallography confirms that meta analogs engage LpxH with unique enzyme-ligand interactions, and the scaffold enables rational modulation of hERG channel liability [2].

Nuclear Receptor-Selective Chemical Probe Development

The MSNBA series demonstrates consistent TR selectivity over VDR (EC₅₀ > 60 μM vs TRβ EC₅₀ 3.6-16 μM), establishing a selectivity window exceeding 3.7-fold to >16-fold for active compounds [1]. This profile makes 3-(methylsulfonamido)-5-nitrobenzamide a suitable starting point for developing selective TR-targeting chemical probes, with the added advantage that scaffold modifications (e.g., linker variation) can invert selectivity toward VDR for comparative pharmacology studies [1].

Application
Selection Property
Validation Focus
TR coactivator-binding antagonist studies
MSNBA amide-linked scaffold
TRβ coactivator-binding assay; HepG2 gene transcription model
Nuclear receptor SAR library generation
High-yielding amide coupling compatibility
Parallel synthesis reproducibility; HPLC purity verification
Gram-negative LpxH inhibition research
Meta-sulfonamidobenzamide substitution pattern
LpxH enzyme assay; hERG liability screening
Nuclear receptor-selective probe development
TR selectivity profile over VDR
VDR counter-screen; selectivity window assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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